
4-(2-Methylpropoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpropoxy)benzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, where the benzene ring is substituted with a 2-methylpropoxy group at the para position
准备方法
Synthetic Routes and Reaction Conditions
4-(2-Methylpropoxy)benzamide can be synthesized through the direct condensation of 4-(2-methylpropoxy)benzoic acid and ammonia or an amine. The reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . A common catalyst used is a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), which provides active sites for the synthesis of benzamides .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(2-Methylpropoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 4-(2-Methylpropoxy)benzoic acid.
Reduction: 4-(2-Methylpropoxy)benzylamine.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
科学研究应用
4-(2-Methylpropoxy)benzamide has several scientific research applications:
作用机制
The mechanism of action of 4-(2-Methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
4-(2-Methylpropoxy)benzamide can be compared with other benzamide derivatives, such as:
4-Methoxybenzamide: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
4-Ethoxybenzamide: Contains an ethoxy group instead of a 2-methylpropoxy group.
4-Butoxybenzamide: Contains a butoxy group instead of a 2-methylpropoxy group.
Uniqueness
The presence of the 2-methylpropoxy group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) |
InChI 键 |
DLJXEPWUMZTZKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


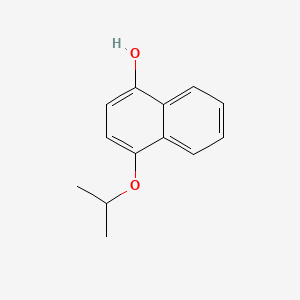
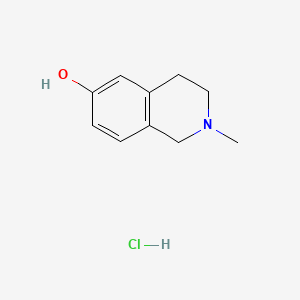
![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
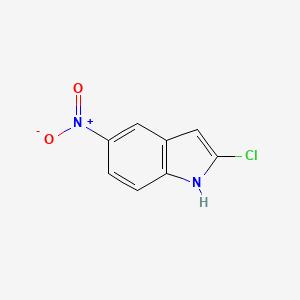
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)

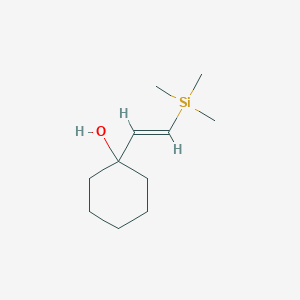

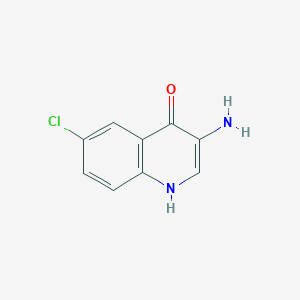




![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)
